5-Butyryl-2-chlorophenylboronic acid
Overview
Description
5-Butyryl-2-chlorophenylboronic acid: is an organoboron compound with the molecular formula C10H12BClO3 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a butyryl group at the 5-position and a chlorine atom at the 2-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to form reversible covalent bonds with proteins, enzymes, and receptors, which can lead to changes in their function . The butyryl group in the compound could potentially interact with its targets, leading to changes in their activity.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Butyryl-2-chlorophenylboronic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyryl-2-chlorophenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of 5-butyryl-2-chlorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Butyryl-2-chlorophenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 5-Butyryl-2-chlorophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit serine proteases and other enzymes that interact with boronic acid moieties .
Industry: In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in the synthesis of biaryl compounds makes it important for the development of new materials with specific properties .
Comparison with Similar Compounds
- 5-Acetyl-2-chlorophenylboronic acid
- 2-Butoxy-5-chlorophenylboronic acid
- 5-Formyl-2-chlorophenylboronic acid
Comparison: 5-Butyryl-2-chlorophenylboronic acid is unique due to the presence of the butyryl group, which can influence its reactivity and the types of products formed in chemical reactions. Compared to 5-Acetyl-2-chlorophenylboronic acid, the butyryl group provides a longer carbon chain, which can affect the compound’s solubility and interaction with other molecules .
Properties
IUPAC Name |
(5-butanoyl-2-chlorophenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BClO3/c1-2-3-10(13)7-4-5-9(12)8(6-7)11(14)15/h4-6,14-15H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBSPVXBBYSRJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)CCC)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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